![molecular formula C11H11BrO2 B2985781 [1-(4-Bromophenyl)cyclopropyl]acetic acid CAS No. 847359-06-2](/img/structure/B2985781.png)
[1-(4-Bromophenyl)cyclopropyl]acetic acid
Descripción general
Descripción
“[1-(4-Bromophenyl)cyclopropyl]acetic acid” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . It is a growth inhibitory substance .
Synthesis Analysis
“this compound” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C8H7BrO2 and the molecular weight is 215.044 .Chemical Reactions Analysis
Plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid . 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C8H7BrO2 and a molecular weight of 215.044 . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Enzyme Inhibition
Studies have shown that compounds incorporating cyclopropyl and bromophenol moieties, similar to [1-(4-Bromophenyl)cyclopropyl]acetic acid, are potent inhibitors of carbonic anhydrase isoenzymes. These compounds exhibit excellent inhibitory effects, particularly against human carbonic anhydrase I and II, which are crucial for various physiological functions. Notably, specific derivatives demonstrate low nanomolar inhibition, indicating their potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Boztaş et al., 2015).
Synthesis and Chemical Reactions
The reactivity of cyclopropylmethyl bromides with magnesium in low-temperature Grignard reactions has been explored to yield cyclopropyl acetic acid derivatives. This methodology provides a basis for the synthesis of compounds with the cyclopropyl group, demonstrating the versatility of this compound in synthetic chemistry. Such reactions are foundational for creating complex molecules with potential pharmacological activities (Künding & Perret, 1981).
Bioactivity and Drug Development
The structure of this compound and its derivatives has been utilized as a lead compound for developing novel bioactive molecules. These efforts include the synthesis of thiourea derivatives showing significant herbicidal and fungicidal activities, indicating the potential of such compounds in agricultural applications (Tian et al., 2009).
Advanced Organic Synthesis
The compound and its related structures have served as key intermediates in the synthesis of complex organic molecules. For instance, cyclopropylideneacetic acids and esters have been employed in novel cyclization reactions to produce furanones and pyranones, highlighting the role of this compound in facilitating the synthesis of heterocyclic compounds with potential pharmaceutical value (Huang & Zhou, 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that it may interact with ion channels or other membrane proteins that regulate membrane potential.
Mode of Action
Its bromophenyl moiety may undergo electrophilic aromatic substitution . This reaction involves the addition of a bromine atom to phenylacetic acid, resulting in the formation of the bromophenyl group
Biochemical Pathways
Its depolarizing effect on the transmembrane potential suggests that it may influence pathways related to ion transport and membrane potential regulation .
Result of Action
[1-(4-Bromophenyl)cyclopropyl]acetic acid is known to have a growth inhibitory effect . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that it may have a role in regulating cell growth and development.
Análisis Bioquímico
Biochemical Properties
It is known that it is a derivative of phenylacetic acid containing a bromine atom in the para position
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-[1-(4-bromophenyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGMKYBQYKBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


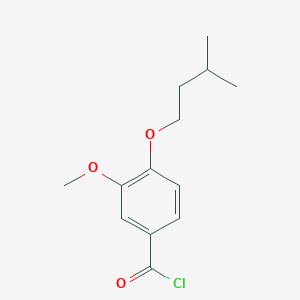
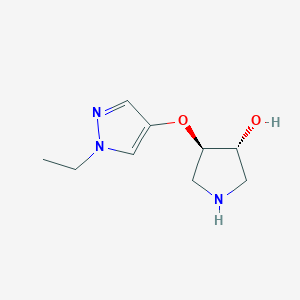
![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)


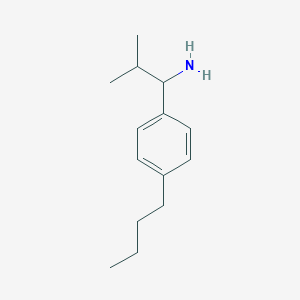
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide](/img/structure/B2985712.png)
![1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2985713.png)
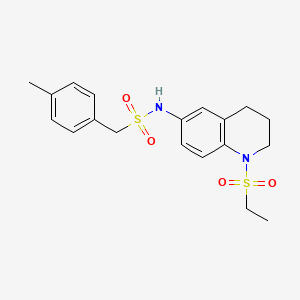
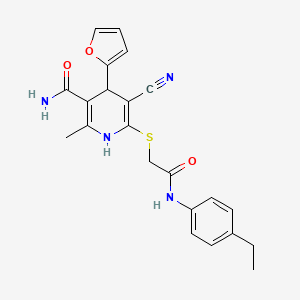
![5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B2985717.png)
![2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2985718.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2985719.png)
